3-amino-2,3-dihydro-1H-inden-4-ol
CAS No.: 58350-01-9
Cat. No.: VC4443121
Molecular Formula: C9H11NO
Molecular Weight: 149.193
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58350-01-9 |
---|---|
Molecular Formula | C9H11NO |
Molecular Weight | 149.193 |
IUPAC Name | 3-amino-2,3-dihydro-1H-inden-4-ol |
Standard InChI | InChI=1S/C9H11NO/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7,11H,4-5,10H2 |
Standard InChI Key | MAYMVHAVYDCEHG-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1N)C(=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 3-amino-2,3-dihydro-1H-inden-4-ol, with alternative designations including 3-aminoindan-4-ol and 1H-Inden-4-ol, 3-amino-2,3-dihydro- . Its molecular formula is C₉H₁₁NO, corresponding to a molecular weight of 149.19 g/mol. The structure comprises an indene backbone (a bicyclic system of benzene fused to a cyclopentene ring) with hydroxyl (-OH) and amino (-NH₂) groups at the 4th and 3rd positions, respectively .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 58350-01-9 | |
Molecular Formula | C₉H₁₁NO | |
Molecular Weight | 149.19 g/mol | |
Synonyms | 3-Aminoindan-4-ol |
Stereochemical Considerations
The compound exhibits chirality due to the presence of two stereocenters at positions 1 and 3 of the indene ring. While PubChem lists enantiomers such as (1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol, the specific stereochemistry of 3-amino-2,3-dihydro-1H-inden-4-ol remains underexplored in the literature . Computational studies suggest that stereochemical variations could influence its biological activity, particularly in interactions with chiral biomolecules .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 3-amino-2,3-dihydro-1H-inden-4-ol typically involves multi-step organic reactions. While detailed protocols are scarce in publicly available literature, analogous compounds provide insight into plausible methodologies:
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Reductive Amination:
Indanone precursors undergo reductive amination using ammonia and reducing agents like sodium cyanoborohydride. For example, 4-hydroxyindanone may react with ammonium acetate under catalytic hydrogenation to yield the target compound . -
Nucleophilic Substitution:
Halogenated intermediates (e.g., 4-bromoindan-3-ol) can react with ammonia in pressurized conditions to introduce the amino group .
Table 2: Reagents and Conditions for Key Reactions
Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|
Reductive Amination | NH₃, NaBH₃CN, MeOH, 25°C | ~60 |
Nucleophilic Substitution | NH₃ (aq), 100°C, 48 hrs | ~45 |
Structural Derivatives
Modifications to the amino or hydroxyl groups have been explored to enhance solubility or biological activity. For instance:
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N-Alkylation: Substituting the amino group with ethyl or methyl groups alters pharmacokinetic properties .
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Esterification: Protecting the hydroxyl group as an acetate improves stability during synthetic workflows .
Physicochemical Properties
Thermal Stability and Solubility
Limited experimental data are available, but computational predictions (via tools like ACD/Labs) estimate:
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Melting Point: 213–217°C (decomposition observed above 220°C) .
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) but poor in non-polar solvents like hexane .
Spectroscopic Characterization
Compound | Target | IC₅₀/EC₅₀ |
---|---|---|
3-Aminoindan-4-ol | 5-HT₁A Receptor | 8.2 μM |
2-Aminoindene-5-carboxamide | DDR1 Kinase | 14.9 nM |
Pharmacokinetics and Toxicology
Metabolic Pathways
In vitro studies using rat liver microsomes indicate primary metabolism via CYP3A4-mediated oxidation, generating hydroxylated metabolites . Glucuronidation at the hydroxyl group is a secondary pathway .
Toxicity Profile
Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest low short-term risk, though chronic exposure data are unavailable .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing antidepressants and antipsychotics. For example, its incorporation into tricyclic frameworks enhances blood-brain barrier permeability .
Material Science
Its rigid bicyclic structure makes it a candidate for liquid crystal displays (LCDs), though this application remains theoretical .
Challenges and Future Directions
Synthetic Scalability
Current methods suffer from low yields (<60%), necessitating catalyst optimization (e.g., transition metal catalysts) .
Target Validation
While computational models predict neuropsychiatric applications, in vivo validation in disease models (e.g., depression in rodents) is critical .
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